molecular formula C27H30O8 B1247744 Heteroclitin D

Heteroclitin D

Cat. No.: B1247744
M. Wt: 482.5 g/mol
InChI Key: CGWKMZYZZCWGCK-YSKMNHBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Heteroclitin D, a lignin from Kadsura medicinal plants , primarily targets L-type calcium channels . These channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neurotransmission.

Mode of Action

This compound interacts with its target by inhibiting L-type calcium channels . This inhibition disrupts the normal flow of calcium ions, which can lead to changes in cellular functions that depend on calcium signaling.

Pharmacokinetics

A study has validated an lc/ms/ms method for the quantification of this compound in rat plasma , indicating that it can be absorbed and detected in the bloodstream. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

This compound exhibits anti-lipid peroxidation activity . Lipid peroxidation is a process where free radicals steal electrons from lipids in cell membranes, resulting in cell damage. By inhibiting this process, this compound may help protect cells from damage.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction and storage conditions can affect its stability and potency . .

Biochemical Analysis

Biochemical Properties

Heteroclitin D plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes and proteins, including L-type calcium channels in ventricular cells of guinea pigs . The interaction with these calcium channels suggests that this compound may modulate calcium influx, which is vital for numerous cellular processes. Additionally, this compound has been identified as a potential bioactive marker in the blood tonic efficacy of Kadsura interior, indicating its interaction with biomolecules involved in hematopoiesis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to block L-type calcium channels in ventricular cells, thereby influencing cardiac function . Moreover, this compound’s antioxidant properties suggest its role in protecting cells from oxidative stress. In blood deficiency models, this compound has been observed to increase levels of hematocrit, hemoglobin, and red blood cells, indicating its positive impact on hematopoiesis . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx in ventricular cells . This inhibition can modulate various downstream signaling pathways, affecting cellular functions such as contraction and relaxation in cardiac cells. Additionally, this compound’s antioxidant properties may involve scavenging reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s role in hematopoiesis suggests it may influence gene expression related to blood cell formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on hematopoiesis and cardiac function, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In blood deficiency models, higher doses of this compound have been associated with increased levels of hematocrit, hemoglobin, and red blood cells . It is essential to determine the threshold and toxic doses to avoid adverse effects. Studies have indicated that while this compound is generally well-tolerated, excessively high doses may lead to toxicity and adverse effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antioxidant and hematopoietic properties. The compound interacts with enzymes and cofactors involved in oxidative stress response and blood cell formation . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity. Understanding the metabolic pathways of this compound is crucial for elucidating its therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its bioactivity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may localize to specific compartments, influencing its accumulation and bioavailability. Understanding the transport mechanisms of this compound can aid in developing targeted delivery strategies for therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with L-type calcium channels suggests localization to the plasma membrane in cardiac cells . Additionally, this compound’s antioxidant properties may involve localization to mitochondria or other organelles involved in oxidative stress response. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Heteroclitin D undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKMZYZZCWGCK-YSKMNHBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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